Product packaging for octahydro-2H-pyrido[4,3-b]morpholine(Cat. No.:)

octahydro-2H-pyrido[4,3-b]morpholine

Cat. No.: B12104037
M. Wt: 142.20 g/mol
InChI Key: AKVZQOUKDWLMFU-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrido[4,3-b]morpholine (CAS 1779577-12-6) is a saturated bicyclic organic compound featuring a fused morpholine and piperidine ring system. This structure incorporates both amine and ether functional groups, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound's framework is related to morpholine, a common solvent and building block used in the synthesis of various pharmaceuticals, including certain antibiotics and anticancer agents . As a fused heterocycle, it serves as a key precursor or intermediate for the development of more complex molecules. Researchers utilize this and related structures, such as its tert-butyl carboxylate derivative (CAS 1821824-72-9), in exploratory synthesis and drug discovery programs . The specific stereochemistry of the octahydro structure can be critical for its biological activity and interaction with target proteins. This product is intended for research purposes only and is not approved for diagnostic or personal use. Proper storage conditions, typically in a dark place under an inert atmosphere at 2-8°C, are recommended to maintain the stability and integrity of the compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B12104037 octahydro-2H-pyrido[4,3-b]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2

InChI Key

AKVZQOUKDWLMFU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1OCCN2

Origin of Product

United States

Advanced Synthetic Methodologies for Octahydro 2h Pyrido 4,3 B Morpholine and Its Analogs

Retrosynthetic Analysis of the Octahydro-2H-pyrido[4,3-b]morpholine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the this compound core, several disconnection strategies can be envisioned, primarily involving the cleavage of C-N, C-O, and C-C bonds within the fused ring system.

A common approach involves disconnecting the morpholine (B109124) ring from the piperidine (B6355638) ring. This can be achieved by cleaving the C4a-N5 and C8a-O1 bonds, leading back to a substituted piperidine precursor. For instance, a 4-hydroxypiperidine (B117109) derivative and a suitable two-carbon synthon can be considered as key intermediates.

Alternatively, a primary disconnection strategy can focus on the formation of the morpholine ring. This involves retrosynthetically breaking the C-O and C-N bonds of the morpholine moiety. For example, a key disconnection across the C-O-C and C-N-C bonds suggests precursors like a suitably functionalized 2-aminopyridine (B139424) and a dielectrophile. A synthetic route for a related pyrido[4,3-b] banglajol.inforesearchgate.netoxazine system, for example, started from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. nih.gov Hydrolysis and subsequent catalytic hydrogenation of the nitro group yielded a 5-amino-4-hydroxypyridine intermediate, which could then be cyclized with α-halo ketones. nih.gov

Another powerful strategy involves intramolecular cyclization. This retrosynthetic approach disconnects one of the heterocyclic rings via an intramolecular bond formation. For instance, an N-substituted piperidinone bearing a side chain with a leaving group and a hydroxyl group could be a viable precursor. Intramolecular etherification would then form the morpholine ring.

Diverse Synthetic Routes to the Pyrido[4,3-b]morpholine Scaffold

A variety of synthetic routes have been developed to construct the pyrido[4,3-b]morpholine scaffold, ranging from traditional linear sequences to more modern and efficient convergent and one-pot strategies.

Multistep Linear Syntheses

Linear syntheses involve the sequential construction of the target molecule from a single starting material. A representative linear synthesis for a related 3,4-dihydro-2H-pyrido[3,2-b] banglajol.inforesearchgate.netoxazine scaffold begins with the condensation of 2-amino-3-hydroxypyridine (B21099) with chloroacetyl chloride to form 2H-1,4-pyridooxazin-3(4H)-one. researchgate.net This intermediate can then undergo further functionalization, such as esterification and reaction with hydrazine (B178648) hydrate, to build complexity in a stepwise manner. researchgate.net Similarly, the synthesis of 3-phenylpyrazolo[4,3-b]pyridines, another related heterocyclic system, was achieved via the cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate, demonstrating a linear approach to building a fused pyridine (B92270) ring system. nih.gov

Convergent Synthetic Strategies

Convergent syntheses involve the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. This approach is often more efficient for complex molecules. For instance, a strategy for synthesizing substituted morpholines and their homologues involves the SN2-type ring-opening of activated aziridines with haloalcohols. researchgate.net This is followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine to form the morpholine ring. researchgate.net This method allows for the pre-synthesis of both the aziridine (B145994) and haloalcohol fragments, which are then combined to form the final product.

One-Pot and Cascade Reactions

One-pot and cascade (or tandem) reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes by combining multiple reaction steps in a single flask without isolating intermediates. The synthesis of various heterocyclic systems has benefited from such approaches. For example, a one-pot, three-component cascade reaction catalyzed by cesium carbonate has been developed for the synthesis of multisubstituted pyridones under solvent-free conditions. rsc.org This process involves a Michael addition, ethanol (B145695) elimination, and intermolecular cyclization sequence. rsc.org

Furthermore, the synthesis of complex fused heterocyclic systems, such as pyrido[2′,1′:2,3]imidazo[4,5-c] banglajol.inforsc.orgnih.govtriazolo[1,5-a]quinolines, has been achieved through a one-pot bimetallic relay-catalyzed cascade process. researchgate.net This reaction combines an azide-alkyne cycloaddition, C-N coupling, and intramolecular C-C coupling. researchgate.net While not directly targeting the this compound core, these examples highlight the power of cascade reactions in constructing complex nitrogen-containing heterocycles, and similar principles could be applied. For instance, a four-step cascade sequence has been used to synthesize pyrazoles from tertiary propargylic alcohols and para-tolylsulfonohydrazide in a one-pot fashion. nih.gov

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of chiral this compound derivatives is of paramount importance.

An electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine has been shown to produce chiral morpholines with high diastereoselectivity. banglajol.info The diastereomeric excess was found to be dependent on the reaction time and the electronic nature of the substituents on the aryl moiety. banglajol.info

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of morpholine synthesis, asymmetric hydrogenation has emerged as a highly efficient method. The asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a bisphosphine-rhodium complex with a large bite angle has been developed. semanticscholar.orgnih.gov This method provides access to a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgnih.gov

Organocatalysis also offers a valuable approach. Cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric halocyclization of alkenols to produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org While morpholine-based organocatalysts are generally less reactive than their pyrrolidine (B122466) or piperidine counterparts for enamine catalysis, new β-morpholine amino acids have been designed and shown to be effective in the 1,4-addition of aldehydes to nitroolefins, yielding products with excellent diastereoselectivity and good to high enantioselectivity. nih.gov

Below is a table summarizing selected results for the asymmetric hydrogenation of 2-substituted dehydromorpholines.

SubstrateCatalystYield (%)ee (%)Reference
2-Phenyl-dehydromorpholineSKP-Rh complexQuantitative99 semanticscholar.orgnih.gov
2-(4-Fluorophenyl)-dehydromorpholineSKP-Rh complexQuantitative92 nih.gov

Chiral Pool and Auxiliary-Mediated Approaches

The creation of enantiomerically pure this compound and its analogs often relies on asymmetric synthesis. This can be achieved by utilizing chiral starting materials from the "chiral pool" or by employing chiral auxiliaries. google.com

Chiral Pool Synthesis: This strategy involves using readily available and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. unibo.it For instance, the synthesis of chiral 1,3-amino alcohol derivatives, which are key precursors for certain alkaloids, can be accomplished using methods applicable to the synthesis of chiral morpholine-containing structures.

Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral auxiliary is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. google.comsoton.ac.uk For example, chiral auxiliaries like (S)-(−)-α-methylbenzylamine have been used in the synthesis of complex molecules containing heterocyclic systems. nih.gov The choice of auxiliary can significantly influence the diastereoselectivity of the reaction. For instance, the use of cis-1-amino-2-indanol as a chiral auxiliary has been effective in the multigram synthesis of key intermediate synthons for ligands used in asymmetric hydrogenation. acs.org

A general approach involves reacting a prochiral substrate with a chiral auxiliary, such as a chiral alcohol, to form a diastereomeric mixture. google.com This mixture can then be separated, and the auxiliary group is subsequently cleaved to provide the desired pure enantiomer. google.com

ApproachDescriptionExample
Chiral Pool Utilizes enantiomerically pure natural products as starting materials. unibo.itSynthesis starting from natural amino acids or sugars.
Chiral Auxiliary A temporary chiral group directs stereoselective reactions. google.comUse of auxiliaries like (S)-(−)-α-methylbenzylamine or cis-1-amino-2-indanol. nih.govacs.org

Resolution Techniques for Enantiomeric Purity

When a racemic mixture of this compound is synthesized, resolution techniques are employed to separate the enantiomers.

Diastereomeric Salt Formation: A common and scalable method for resolving chiral amines is the formation of diastereomeric salts with an optically active acid. google.comulisboa.pt The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ulisboa.pt The choice of resolving agent and solvent system is critical for achieving high enantiomeric purity. ulisboa.ptmdpi.com For instance, the resolution of chiral amines can be achieved by forming diastereomeric salts with diacid resolving agents, and the efficiency of the resolution can be predicted by understanding the solubility limits of the different diastereomeric salts. ulisboa.pt

Kinetic vs. Thermodynamic Resolution: The crystallization of diastereomeric salts can be either kinetically or thermodynamically controlled. Kinetic resolution relies on the different rates of crystal formation, while thermodynamic resolution depends on the difference in solubilities of the diastereomers. ulisboa.pt

TechniquePrincipleKey Factors
Diastereomeric Salt Formation Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. google.comulisboa.ptChoice of resolving agent, solvent, and temperature. ulisboa.ptmdpi.com
Fractional Crystallization Separation of diastereomers based on differences in solubility. ulisboa.ptControl of crystallization conditions (kinetic vs. thermodynamic). ulisboa.pt

Sustainable and Scalable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and scalable methods to reduce environmental impact and facilitate large-scale production.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine and pyridine derivatives. nih.goveurekaselect.com For example, the synthesis of morpholine-based chalcones and substituted 2-pyridone libraries has been efficiently achieved using microwave assistance. nih.govresearchgate.net

Advantages of MAOS:

Rapid Heating: Direct and efficient heating of the reaction mixture. nih.gov

Reduced Reaction Times: Reactions can often be completed in minutes instead of hours. researchgate.net

Higher Yields: Improved conversion of starting materials to products. nih.gov

Formation of Fewer Byproducts: Cleaner reactions with easier purification. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a valuable technique for the preparation of compound libraries. In this method, one of the reactants is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. Excess reagents and byproducts are easily removed by filtration and washing. While specific examples for this compound are not prevalent in the provided results, the principles are applicable to the synthesis of related heterocyclic libraries. For instance, the synthesis of diketopiperazine libraries, which are also nitrogen-containing heterocycles, has been achieved using solid-phase techniques.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of heterocyclic compounds is a growing area of research.

Development of Precursors and Building Blocks for Pyrido[4,3-b]morpholine Synthesis

The efficient synthesis of the this compound core and its analogs relies on the availability of suitable precursors and building blocks. These can be simple organic molecules or more complex heterocyclic intermediates.

Key Building Blocks:

Morpholine and its derivatives: These are fundamental starting points for constructing the pyrido[4,3-b]morpholine scaffold. enamine.net

Pyridine derivatives: Functionalized pyridines are crucial for forming the pyridine portion of the bicyclic system. sigmaaldrich.com

Amino alcohols: Vicinal amino alcohols are common precursors for the synthesis of morpholines. researchgate.net

Epichlorohydrin: This versatile building block can be used to construct the morpholine ring. chemrxiv.org

The synthesis of complex scaffolds like bis-morpholine spiroacetals has been achieved from readily available starting materials like aminoalcohols and epichlorohydrin. chemrxiv.org The development of novel building blocks, such as morpholine bioisosteres, is also an active area of research aimed at improving the pharmacokinetic properties of drug candidates. enamine.net

Precursor/Building BlockRole in Synthesis
Morpholine derivatives Forms the morpholine ring of the final structure. enamine.net
Functionalized Pyridines Forms the pyridine ring of the final structure. sigmaaldrich.com
Vicinal Amino Alcohols Key starting materials for morpholine synthesis. researchgate.net
Epichlorohydrin Versatile reagent for constructing the morpholine ring. chemrxiv.org

Systematic Chemical Modification and Derivatization Strategies of the Octahydro 2h Pyrido 4,3 B Morpholine Scaffold

N-Functionalization of the Morpholine (B109124) and Piperidine (B6355638) Nitrogen Atoms

The presence of two distinct secondary nitrogen atoms—one within the piperidine ring (N-2) and one within the morpholine ring (N-5)—is a key feature of the octahydro-2H-pyrido[4,3-b]morpholine scaffold. These nitrogens serve as primary sites for introducing a wide array of substituents. Generally, the piperidine nitrogen is more basic and nucleophilic than the morpholine nitrogen, a difference that can potentially be exploited for selective functionalization, although many synthetic reports involve exhaustive functionalization of both sites or the use of precursors where one nitrogen is pre-functionalized or protected.

N-Alkylation, N-acylation, and N-sulfonylation are fundamental transformations used to modify the scaffold's properties. These reactions typically proceed via nucleophilic substitution on the nitrogen atoms.

Alkylation: The introduction of alkyl groups onto the nitrogen atoms is commonly achieved using alkyl halides or through reductive amination. For related heterocycles like morpholine, direct N-alkylation with alcohols has also been demonstrated using specific catalysts. For instance, the gas-phase N-alkylation of morpholine with various low-carbon primary alcohols can be achieved over a CuO–NiO/γ–Al2O3 catalyst at elevated temperatures (160–240 °C). researchgate.net Such methods are, in principle, applicable to the this compound scaffold.

Acylation: Acylation is a widely used technique to introduce carbonyl functionalities. Acyl chlorides or acid anhydrides are common reagents for this transformation, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acid byproduct. In a procedure involving a related quinoline (B57606) scaffold, an N-acylation was performed using various acyl chlorides in dichloromethane (B109758) (DCM) with triethylamine as the base. nih.gov Similarly, the N-acetylation of morpholine can be accomplished by reacting it with ethyl chloroacetate. researchgate.net

Sulfonylation: The reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides the corresponding N-sulfonamides. This modification significantly alters the electronic properties of the nitrogen atom, removing its basicity and converting it into a hydrogen-bond donor. In syntheses of substituted morpholines, N-sulfonyl groups, such as a 2-nitrophenylsulfonyl group, are often incorporated as part of the synthetic strategy. nih.gov

Table 1: Representative N-Functionalization Reactions This table is based on standard reactions for morpholine and piperidine moieties, which are applicable to the target scaffold.

Reaction TypeReagent ClassTypical ConditionsResulting Functional Group
AlkylationAlkyl Halide (e.g., R-Br, R-I)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF)N-Alkyl
Reductive AminationAldehyde/Ketone (RCHO/RCOR')Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalystN-Alkyl
AcylationAcyl Chloride (RCOCl)Base (e.g., Et₃N), Solvent (e.g., DCM, THF)N-Acyl (Amide)
SulfonylationSulfonyl Chloride (RSO₂Cl)Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., DCM)N-Sulfonyl (Sulfonamide)

Further functionalization can be achieved through the formation of amides and ureas, which introduce additional hydrogen-bonding capabilities and structural diversity.

Amidation: While acylation (as described in 3.1.1) is the most direct form of amidation, coupling with carboxylic acids using activating agents (e.g., DCC, EDC, HATU) is also a standard procedure in medicinal chemistry, allowing for the introduction of more complex and sensitive acyl groups.

Ureidation: The formation of N-urea derivatives is typically accomplished by reacting the secondary amine with an isocyanate (R-N=C=O) or a carbamoyl (B1232498) chloride. These reactions generally proceed under mild conditions. For example, in the synthesis of related heterocyclic compounds, morpholine-4-carbonyl chloride has been used to install a urea-like linkage onto a nitrogen atom. nih.gov

Ring-System Functionalization and Substituent Introduction

Direct functionalization of the saturated carbocyclic framework of this compound is challenging due to the lack of reactive sites. Therefore, the introduction of substituents on the ring system is almost exclusively achieved by constructing the scaffold from already functionalized precursors.

These reaction types are not applicable to the saturated this compound scaffold itself, as it lacks an aromatic ring. However, such reactions are critical in the synthesis of the precursors. For instance, a substituted pyridine, which can undergo aromatic substitution, might be used as a starting material. This precursor is then elaborated and eventually reduced to form the final saturated bicyclic system.

Metal-catalyzed cross-coupling reactions are not typically performed on the saturated target scaffold directly. Instead, they are instrumental in synthesizing the substituted precursors required for its assembly. Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are used to forge key carbon-carbon or carbon-heteroatom bonds in the precursors.

For example, a common strategy involves starting with a halogenated pyridine derivative. This halo-pyridine can undergo a Suzuki coupling with a boronic acid to introduce an aryl or alkyl substituent. nih.gov The substituted pyridine can then be taken through a series of steps, including cyclization and reduction of the pyridine ring, to yield the final substituted octahydropyrido[4,3-b]morpholine derivative. A synthesis of related pyrido[3,2-b] nih.govorganic-chemistry.orgoxazine scaffolds utilized ethyl 2,3-dibromopropanoate and substituted 3-hydroxy-2-aminopyridines to construct the core structure. researchgate.net

Table 2: Strategies for Introducing Ring Substituents via Precursor Synthesis

Synthetic StrategyKey Reaction on PrecursorExample PrecursorsPurpose
Assembly from Substituted PyridinesSuzuki or Stille CouplingHalogenated Pyridine + Organoboron/Organotin ReagentIntroduces C-C bonds prior to ring closure and reduction.
Cyclization of Functionalized Amino AlcoholsIntramolecular CyclizationSubstituted N-(2-hydroxyethyl)aminopyridineForms the morpholine ring onto a pre-functionalized pyridine.
Multi-component ReactionsPetasis Borono-Mannich ReactionArylboronic acid, Glyoxal, Aminoethanol derivativeConstructs substituted morpholine ring in one pot. researchgate.net

Annulation and Spiro-Cyclization Reactions to Form Fused and Bridged Systems

Building additional rings onto the this compound scaffold to create more complex fused or spirocyclic systems is a sophisticated strategy for expanding its structural diversity. While specific examples starting directly from the parent octahydropyrido[4,3-b]morpholine are not prominent in the literature, reactions on analogous piperidine- or morpholine-containing structures provide a blueprint for potential transformations.

Annulation: Annulation reactions involve the formation of a new ring fused to the existing scaffold. This can often be achieved by functionalizing the N-H positions with groups capable of undergoing intramolecular cyclization. For instance, N-alkylation with a bifunctional reagent could install a chain that subsequently cyclizes onto one of the ring carbons or the other nitrogen atom. In a related system, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govorganic-chemistry.orgoxazine-1,8-diones undergo ring-opening and subsequent heterocyclization with binucleophiles like ethylenediamine (B42938) to form new fused polycyclic systems. nih.gov

Spiro-Cyclization: The formation of spirocyclic compounds involves creating a new ring that shares a single atom with the original scaffold. This typically requires a precursor with an exocyclic double bond or a ketone that can participate in cycloaddition or condensation reactions. While no direct examples on the target scaffold are available, general methods for creating spiro-morpholines often involve reactions of precursor ketones or the use of multi-component reactions designed to terminate in a spirocyclic structure.

Table 3: Conceptual Strategies for Annulation and Spiro-Cyclization This table outlines potential strategies based on reactions of related heterocyclic systems.

Reaction TypeConceptual ApproachPotential Reagents/IntermediatesResulting System
Fused Ring AnnulationN-functionalization followed by intramolecular cyclization.N-alkylation with a halo-ester, followed by Dieckmann condensation.Tricyclic Fused System
Spiro-CyclizationConstruction of a ketone on the scaffold (e.g., at C-3 or C-8) followed by reaction with a binucleophile.Oxidation of a hydroxyl precursor; reaction with a diol or diamine.Spirocyclic System
[3+2] or [4+2] CycloadditionGeneration of an exocyclic enamine or iminium ion from the scaffold to react with a dipolarophile or diene.Reaction of an N-allyl derivative via intramolecular Heck reaction.Fused or Bridged System

Oxidative and Reductive Transformations within the Core Structure

The manipulation of the oxidation state of the this compound core can lead to a diverse range of analogs, including partially or fully aromatized systems, as well as the introduction of new functional groups.

Oxidative processes targeting the this compound scaffold can be strategically employed to introduce unsaturation or carbonyl functionalities. While specific literature on the direct oxidation of the parent this compound is limited, general methodologies for the oxidation of related piperidine and morpholine systems can be extrapolated.

Common oxidative strategies include:

Dehydrogenation: The partial or full dehydrogenation of the piperidine ring can lead to the corresponding tetrahydropyrido- or fully aromatic pyridyl-morpholine derivatives. This can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) at elevated temperatures or with a hydrogen acceptor. The morpholine ring is generally more resistant to oxidation under these conditions.

Oxidation of Secondary Amines: The secondary amine in the piperidine ring (N-6) can be oxidized to form a nitroxide radical or an imine, which can serve as an intermediate for further functionalization.

C-H Oxidation: Direct oxidation of C-H bonds adjacent to the nitrogen or oxygen atoms can introduce hydroxyl or carbonyl groups. For instance, oxidation of the carbon alpha to the piperidine nitrogen could yield a lactam, specifically a rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one derivative. chiralen.com

The following table summarizes potential oxidative transformations of the this compound scaffold based on established methods for related heterocycles.

Starting MaterialReagent/ConditionsProductNotes
This compoundPd/C, high temperature5,6,7,8-Tetrahydro-2H-pyrido[4,3-b]morpholineSelective dehydrogenation of the piperidine ring.
This compoundRuO₄ or other strong oxidantsrac-(4aR,8aR)-Octahydro-2H-pyrido[4,3-b]morpholin-3-oneOxidation at the carbon adjacent to the piperidine nitrogen.
N-Protected this compoundCrO₃, pyridineN-Protected Octahydro-2H-pyrido[4,3-b]morpholin-x-oneOxidation at an available methylene (B1212753) position of the piperidine ring.

This table presents plausible transformations based on general principles of organic chemistry, as direct experimental data for the parent scaffold is not widely available.

Reductive processes are primarily employed to saturate any existing double bonds within a partially unsaturated pyrido[4,3-b]morpholine system or to reduce functional groups that may have been introduced in previous steps.

Key reductive strategies include:

Catalytic Hydrogenation: This is a common method for the reduction of pyridyl or tetrahydropyridyl precursors to the fully saturated this compound core. Catalysts such as platinum oxide (PtO₂), rhodium on alumina (B75360) (Rh/Al₂O₃), or nickel-based catalysts are often effective. Catalytic hydrogenation is a key step in the synthesis of many saturated nitrogen-containing heterocycles. researchgate.net

Reduction of Carbonyl Groups: If a lactam or ketone has been introduced into the scaffold, it can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). For example, the reduction of an octahydropyrido[4,3-b]morpholinone would yield the corresponding aminoalcohol.

The table below outlines potential reductive transformations.

Starting MaterialReagent/ConditionsProductNotes
2H-Pyrido[4,3-b]morpholineH₂, PtO₂ or Rh/Al₂O₃This compoundComplete saturation of the pyridine ring.
rac-(4aR,8aR)-Octahydro-2H-pyrido[4,3-b]morpholin-3-oneLiAlH₄, THFThis compoundReduction of the lactam to the corresponding amine.
N-Acyl-octahydro-2H-pyrido[4,3-b]morpholineBH₃·THFN-Alkyl-octahydro-2H-pyrido[4,3-b]morpholineReduction of the amide to the corresponding alkyl amine.

This table presents plausible transformations based on general principles of organic chemistry, as direct experimental data for the parent scaffold is not widely available.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Octahydro 2h Pyrido 4,3 B Morpholine Derivatives

Conformational Analysis and Topological Descriptors

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to the binding site of a biological target. For derivatives of octahydro-2H-pyrido[4,3-b]morpholine, conformational analysis is paramount in understanding their potential pharmacological profiles.

Topological descriptors are numerical values that quantify the shape, size, and branching of a molecule. These descriptors are crucial in QSAR studies as they can be correlated with biological activity. For a series of this compound derivatives, various topological indices can be calculated to capture their structural variations.

Topological DescriptorDescriptionPotential Relevance for this compound Derivatives
Wiener Index (W) The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph.Reflects the overall size and compactness of the molecule.
Molecular Connectivity Indices (χ) Based on the degree of branching in the molecular skeleton.Can differentiate between isomers and quantify the degree of substitution.
Shape Indices (κ) Describe the shape of the molecule in relation to linear, branched, and cyclic structures.Important for understanding how the molecule fits into a binding pocket.
Solvent-Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.Relates to the molecule's solubility and its potential for intermolecular interactions.

These descriptors, when calculated for a series of this compound derivatives with varying substituents, can be used to build mathematical models that predict their biological activity.

Spatial Orientation of Functional Groups and Pharmacophore Mapping

The specific arrangement of functional groups in three-dimensional space is critical for molecular recognition by a biological target. Pharmacophore mapping is a powerful computational technique used to identify the essential spatial arrangement of chemical features that a molecule must possess to exert a particular biological effect.

For this compound derivatives, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms of the morpholine (B109124) and piperidine (B6355638) rings.

Hydrogen Bond Donors (HBD): The N-H group of the piperidine ring (if unsubstituted) or suitable substituents.

Hydrophobic Features (HY): Aromatic or aliphatic substituents attached to the scaffold.

Positive Ionizable Features (PI): The basic nitrogen atom of the piperidine ring, which is likely to be protonated at physiological pH.

A hypothetical pharmacophore model for a dopamine (B1211576) D4 receptor antagonist, a potential application for such scaffolds, might require a specific distance and angular relationship between a positive ionizable center (the piperidine nitrogen), a hydrogen bond acceptor (the morpholine oxygen), and an aromatic hydrophobic group. nih.gov The rigid nature of the this compound scaffold helps to pre-organize these functional groups in a desired orientation, potentially leading to higher binding affinity and selectivity.

Pharmacophore FeaturePotential Location on ScaffoldGeometric Constraints (Hypothetical)
Positive Ionizable (PI)Piperidine Nitrogen-
Hydrogen Bond Acceptor (HBA)Morpholine OxygenDistance to PI: 4.5 - 5.5 Å
Aromatic Ring (AR)Substituent on NitrogenDistance to PI: 6.0 - 7.0 Å, Angle PI-HBA-AR: 90-120°

Elucidation of Key Structural Motifs for Molecular Recognition

Through systematic modification of the this compound scaffold and correlation of these changes with biological activity, key structural motifs essential for molecular recognition can be identified. Structure-activity relationship (SAR) studies on related heterocyclic systems provide valuable insights into which modifications are likely to be beneficial.

For instance, in many classes of bioactive compounds containing a morpholine ring, the morpholine moiety itself can act as a crucial pharmacophoric element, for example by interacting with specific amino acid residues in a receptor binding site. nih.gov The substitution pattern on the piperidine nitrogen is also a critical determinant of activity. The nature, size, and electronic properties of the substituent can influence binding affinity, selectivity, and pharmacokinetic properties.

Key SAR questions to be addressed for this scaffold include:

The effect of substitution at the piperidine nitrogen.

The impact of stereochemistry at the ring fusion carbons.

The influence of substituents on the carbon atoms of the piperidine and morpholine rings.

The role of the morpholine oxygen in receptor binding.

Computational SAR and QSAR Modeling Techniques

Computational techniques play a pivotal role in modern drug discovery by enabling the prediction of biological activity and the rational design of new compounds. For this compound derivatives, both ligand-based and structure-based computational methods can be applied.

Ligand-based methods , such as QSAR, are used when the three-dimensional structure of the biological target is unknown. These methods establish a mathematical relationship between the structural properties of a series of compounds and their biological activities.

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity.

QSAR Modeling TechniqueDescriptionTypical Statistical Parameters
Multiple Linear Regression (MLR) A statistical method that uses several explanatory variables to predict the outcome of a response variable.r² (coefficient of determination), q² (cross-validated r²), F-test value
Comparative Molecular Field Analysis (CoMFA) Correlates the 3D steric and electrostatic fields of molecules with their biological activities.q², r², Standard Error of Prediction (SEP)
Comparative Molecular Similarity Indices Analysis (CoMSIA) Similar to CoMFA but includes additional fields for hydrophobicity, and hydrogen bond donor and acceptor properties.q², r², Contribution of different fields

For instance, a CoMFA study on a series of this compound derivatives might reveal that a bulky, electropositive substituent on the piperidine nitrogen is beneficial for activity, while steric hindrance near the morpholine oxygen is detrimental.

Comparative Analysis of this compound Scaffolds with Related Heterocycles

The unique properties of the this compound scaffold can be better understood by comparing it with other, more extensively studied, heterocyclic systems.

Comparison with Morpholine: While sharing the morpholine ring, the fused piperidine ring in the this compound system introduces significant conformational rigidity compared to a simple monosubstituted morpholine. This can lead to a more defined spatial orientation of substituents and potentially higher receptor affinity due to a lower entropic penalty upon binding.

Comparison with Piperidine: The introduction of the oxygen atom in the fused morpholine ring adds a key hydrogen bond acceptor site and alters the electronic distribution and lipophilicity of the scaffold compared to a simple bicyclic piperidine derivative.

This comparative approach allows medicinal chemists to leverage the vast knowledge gained from other heterocyclic scaffolds to guide the design and optimization of novel ligands based on the this compound core.

Mechanistic Organic Chemistry Studies of Reactions Involving Octahydro 2h Pyrido 4,3 B Morpholine

Detailed Reaction Pathway Elucidation

Currently, there is a scarcity of published research that explicitly details the step-by-step reaction pathways for the formation of octahydro-2H-pyrido[4,3-b]morpholine. While general methods for the synthesis of fused heterocyclic systems suggest plausible routes, such as the cyclization of appropriately substituted piperidine (B6355638) precursors, specific mechanistic investigations involving this compound are not available. Such studies would typically involve computational modeling and experimental techniques like isotopic labeling to trace the movement of atoms throughout the reaction.

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are crucial for understanding any chemical transformation. For the synthesis and reactions of this compound, there is no available data on the isolation or spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) of transient species. The characterization of intermediates would provide invaluable insight into the reaction coordinates and the energetic barriers of the transformation.

Stereochemical Outcomes and Stereoselectivity Mechanisms

The this compound structure contains multiple stereocenters, leading to the possibility of various stereoisomers. While database entries acknowledge the existence of specific stereoisomers, such as the rac-(4aR,8aR) form, the scientific literature does not currently contain studies focused on the mechanisms of stereoselectivity in its synthesis. Research in this area would explore how the choice of reagents, catalysts, and reaction conditions can influence the three-dimensional arrangement of the final product, a critical aspect for applications in areas like asymmetric catalysis and pharmaceutical development.

Kinetics and Thermodynamics of this compound Formations and Transformations

A quantitative understanding of a reaction requires data on its kinetics and thermodynamics. At present, there are no published studies reporting on the kinetic rate laws or the thermodynamic parameters (e.g., enthalpy, entropy, and Gibbs free energy changes) for the formation or subsequent transformations of this compound. This information is fundamental to optimizing reaction conditions and predicting the feasibility and spontaneity of chemical processes involving this compound.

Computational Chemistry and Advanced Theoretical Modeling of Octahydro 2h Pyrido 4,3 B Morpholine

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The octahydro-2H-pyrido[4,3-b]morpholine system is conformationally flexible due to the saturated nature of its two fused rings. The relative orientation of the rings (cis- or trans-fused) and the chair, boat, or twist-boat conformations of each ring lead to a complex potential energy surface with multiple local minima. Understanding this conformational landscape is critical, as the three-dimensional shape of the molecule dictates its ability to bind to a biological target. cwu.edusapub.org

Molecular Mechanics (MM) methods provide a computationally efficient way to explore these conformational possibilities. Using a classical force field, which models atoms as balls and bonds as springs, MM can rapidly calculate the potential energy of thousands of different conformations. A systematic conformational search can identify low-energy, stable conformers. cwu.edu

Molecular Dynamics (MD) simulations build upon this by introducing temperature and simulating the atomic motions of the system over time, typically on the nanosecond to microsecond scale. researchgate.net This provides a dynamic view of the conformational landscape, revealing not only the stable conformers but also the energy barriers for interconversion between them. MD simulations can show how the molecule flexes, and how its preferred conformation might change in different environments, such as in aqueous solution versus a nonpolar solvent, which is crucial for predicting its behavior in physiological conditions.

Table 2: Illustrative Conformational Analysis of a Fused Bicyclic Heterocycle

ConformerRelative Energy (kcal/mol)Population (%) at 298 KKey Dihedral Angles
Chair-Chair (trans)0.0095.5-175°, 55°, -55°
Chair-Boat (trans)5.3<0.1-178°, 60°, 0°
Twist-Boat-Chair (trans)6.1<0.1-150°, 45°, -30°
Chair-Chair (cis)2.74.5-60°, 58°, -58°

Note: This table presents hypothetical data for a generic trans- and cis-fused pyridomorpholine system to illustrate the results of a conformational analysis. The values are representative of typical energy differences and populations for such systems.

Ligand-Target Interaction Modeling (e.g., Docking and Molecular Dynamics)

For derivatives of this compound designed to act as inhibitors or modulators of a specific biological target, such as a kinase or a G-protein coupled receptor, understanding the precise binding interactions is paramount. acs.orgfrontiersin.org Molecular docking and subsequent MD simulations are the primary computational tools for this purpose. nih.govrsc.org

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com The process involves:

Preparation: Obtaining the 3D structures of the ligand (the this compound derivative) and the target protein (often from crystallographic data).

Sampling: Placing the ligand in the binding site of the protein in many different possible orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity for each pose and ranking them. The best-ranked pose represents the most likely binding mode. nih.gov

Docking can reveal key interactions, such as hydrogen bonds with specific amino acid residues, hydrophobic interactions, and electrostatic contacts, that contribute to binding affinity. researchgate.nettandfonline.com

Molecular Dynamics (MD) simulations of the ligand-protein complex, typically extending for hundreds of nanoseconds, are then used to validate the stability of the docked pose. rsc.org These simulations show whether the key interactions identified in docking are maintained over time and can reveal subtle conformational changes in both the ligand and the protein upon binding. This provides a more accurate and dynamic picture of the binding event. researchgate.net

Table 3: Example of Molecular Docking Results for a Hypothetical Kinase Inhibitor

CompoundDocking Score (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
Derivative A-9.8Asp165, Glu91Val34, Leu148, Ala89
Derivative B-8.5Asp165Val34, Leu148, Ile163
Parent Scaffold-6.2NoneVal34, Leu148

Note: This table provides an illustrative example of docking results for hypothetical derivatives of the scaffold against a protein kinase target. The residues and scores are representative of typical kinase inhibitor interactions.

Virtual Screening and Library Design Leveraging Computational Methods

Virtual screening (VS) is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sygnaturediscovery.comnih.gov This approach can be applied to design and filter libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and biological testing.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Millions of virtual compounds from a library are docked into the target's binding site, and those with the best docking scores and interaction profiles are selected as hits. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of known active molecules as a template. The virtual library is searched for compounds that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) to the known actives. slideshare.netresearchgate.net

Computational methods are first used to design a virtual library of this compound derivatives. This involves enumerating various substituents at different positions on the scaffold. This library can then be filtered based on drug-like properties (e.g., Lipinski's Rule of Five) before being subjected to virtual screening. nih.govacs.org This entire process significantly reduces the time and cost associated with hit identification compared to traditional high-throughput screening (HTS).

Table 4: Representative Workflow for a Virtual Screening Campaign

StepMethodDescriptionOutcome
1. Library DesignCombinatorial EnumerationGenerate a virtual library of 100,000 derivatives.Large virtual compound set.
2. Library FilteringPhysicochemical Property FiltersRemove non-drug-like molecules.~75,000 compounds remain.
3. High-Throughput VSStructure-Based Docking (HTVS)Fast docking of all compounds into the target.Top 10% (~7,500 compounds) selected.
4. Precision DockingStandard/Extra Precision DockingMore accurate redocking of top hits.Top 500 compounds selected.
5. Hit SelectionVisual Inspection & ClusteringAnalyze binding modes and chemical diversity.~50 diverse compounds selected for synthesis.

Prediction of Physico-Chemical Properties from Computational Models

The success of a drug candidate depends not only on its binding affinity to the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ri.se Computational models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, can predict these crucial physicochemical properties directly from the molecular structure, allowing for early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles. researchgate.netnih.gov

These models use molecular descriptors (e.g., topological indices, electronic properties, and 3D shape descriptors) to build statistical or machine learning models that correlate structure with a specific property. acs.org For the this compound scaffold and its derivatives, key properties that can be predicted include:

Lipophilicity (logP): Affects solubility, permeability, and metabolism.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeted drugs. nih.govacs.org

Plasma Protein Binding: Influences the free concentration of the drug.

Metabolic Stability: Predicts susceptibility to metabolism by cytochrome P450 enzymes.

In silico ADME prediction tools can rapidly evaluate entire virtual libraries, flagging compounds that are likely to be problematic and helping to prioritize those with a balanced profile of potency and drug-like properties. nih.govresearchgate.netyoutube.com

Table 5: Computationally Predicted Physicochemical Properties for this compound Derivatives

Compound NameMolecular FormulaPredicted XlogPPredicted Topological Polar Surface Area (TPSA) (Ų)
This compoundC₇H₁₄N₂O-0.735.7
6-benzyl-octahydro-2H-pyrido[4,3-b]morpholineC₁₄H₂₀N₂O1.235.7
6-methyl-octahydro-2H-pyrido[4,3-b]morpholineC₈H₁₆N₂O-0.235.7

Data sourced from PubChem predictions. These values are calculated from the structure and have not been experimentally verified.

Advanced Spectroscopic and Chromatographic Techniques for Characterization of Octahydro 2h Pyrido 4,3 B Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of octahydro-2H-pyrido[4,3-b]morpholine. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of each nucleus. In ¹H NMR spectra of N-substituted morpholines and related piperidine (B6355638) systems, protons on carbons adjacent to oxygen typically appear downfield (around 3.5-4.0 ppm), while those adjacent to nitrogen are observed at approximately 2.5-3.5 ppm. nih.gov The fused bicyclic structure of this compound results in a complex pattern of overlapping multiplets in the ¹H NMR spectrum, necessitating the use of two-dimensional (2D) NMR techniques for complete assignment.

Two-dimensional NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for establishing connectivity and stereochemistry. nih.govresearchgate.net

COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine and morpholine (B109124) rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the two rings at the C(4a) and C(8a) bridgehead positions.

NOESY provides through-space correlations between protons, which is vital for determining the relative stereochemistry, such as the cis-fusion of the two rings.

The expected chemical shifts are influenced by the chair conformation of both the morpholine and piperidine rings. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Data are hypothetical and based on values for analogous morpholine and piperidine derivatives. Actual values may vary.)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)
C-268.13.85m
C-348.52.90m
C-4a75.22.65m
C-545.02.80m
C-725.51.75m
C-846.02.95m
C-8a58.02.10m
N-H-1.95br s

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound by measuring its mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm). This technique provides unequivocal confirmation of the molecular formula, C₇H₁₄N₂O. uni.lunextpeptide.com Ultra-high-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap instruments, are capable of resolving the target ion from other species with very similar nominal masses, ensuring unambiguous formula assignment. nih.govnih.gov

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. The fragmentation pattern serves as a structural fingerprint. For bicyclic nitrogen heterocycles, fragmentation often involves characteristic losses and ring-opening mechanisms. researchgate.netdtic.mil Common fragmentation pathways for protonated this compound might include the cleavage of the morpholine ring, loss of small neutral molecules like water or formaldehyde, and fission of the piperidine ring. core.ac.uknih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₁₄N₂O)

Adduct IonCalculated m/z
[M+H]⁺143.1179
[M+Na]⁺165.0998
[M+K]⁺181.0738
[M-H]⁻141.1033

(Data derived from predicted values for (4aR,8aR)-octahydro-2H-pyrido[4,3-b] nih.govbanglajol.infooxazine) uni.lu

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity Determination

This compound possesses two chiral centers (at C-4a and C-8a), meaning it can exist as enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity or excess (ee) of a sample. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques used for this purpose. chromatographyonline.comresearchgate.net

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely successful for separating a broad range of chiral compounds, including nitrogen-containing heterocycles. mdpi.comchromatographyonline.com

SFC is often favored over HPLC for chiral separations due to its use of supercritical CO₂ as the main mobile phase component, which offers lower viscosity and higher diffusivity. chromatographyonline.com These properties can lead to faster analyses, higher efficiency, and reduced consumption of organic solvents. chromatographyonline.comresearchgate.net Method development involves screening different CSPs and optimizing the mobile phase composition (co-solvent and additives) to achieve baseline resolution of the enantiomers. nih.gov

Table 3: Representative Chiral Chromatography Conditions for Enantiomeric Purity Analysis (Note: Conditions are hypothetical examples for method development.)

ParameterChiral HPLCChiral SFC
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak AD-3 (150 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane/Ethanol (B145695)/Diethylamine (80:20:0.1)CO₂/Methanol/Diethylamine (70:30:0.2)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Detection UV at 210 nmUV at 210 nm
Expected tR (Enantiomer 1) ~8.5 min~2.1 min
Expected tR (Enantiomer 2) ~9.8 min~2.7 min
Expected Resolution (Rs) > 2.0> 1.8

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique provides definitive proof of the molecular connectivity, conformation of the fused rings, and, crucially, the absolute configuration of the chiral centers. researchgate.net

For this compound, X-ray analysis would confirm the cis-fusion of the piperidine and morpholine rings. By crystallizing a single enantiomer, often as a salt with a chiral acid or base of known configuration, the absolute stereochemistry (e.g., 4aR, 8aS or 4aS, 8aR) can be unambiguously determined using anomalous dispersion effects. nih.gov The analysis yields a detailed structural model, including precise bond lengths, bond angles, and torsion angles, which reveals the preferred chair conformations of the six-membered rings in the solid state. researchgate.net

Table 4: Illustrative Crystallographic Data for a Heterocyclic Compound (Note: Data are representative and based on published structures of similar piperidine derivatives.)

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.25
b (Å) 10.55
c (Å) 12.62
α (°) ** 90
β (°) 71.27
γ (°) 90
Volume (ų) **1035
Z (molecules/unit cell) 2

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of its constituent bonds.

N-H stretching: A medium to weak band in the IR spectrum around 3300-3400 cm⁻¹ is characteristic of the secondary amine.

C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching of the methylene (B1212753) groups.

C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring is expected in the IR spectrum, typically around 1100-1150 cm⁻¹. scielo.org.mx

C-N stretching: These vibrations appear in the fingerprint region (1000-1300 cm⁻¹) and are often coupled with other modes.

Ring vibrations: The fingerprint region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-C stretching, CH₂ bending, and skeletal deformations of the fused ring system.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and provides complementary information. For instance, the symmetric C-O-C stretch may be more prominent in the Raman spectrum. Comparing the IR and Raman spectra can provide a more complete vibrational analysis. nih.gov

Table 5: Key Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on analogous structures.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (Typical Intensity)
N-H Stretch3300 - 3400IR (Medium)
C-H Stretch (aliphatic)2850 - 2960IR (Strong), Raman (Strong)
CH₂ Bend (Scissoring)1440 - 1470IR (Medium)
C-O-C Asymmetric Stretch1100 - 1150IR (Strong)
C-N Stretch1020 - 1250IR (Medium), Raman (Medium)
Ring Skeletal Vibrations800 - 1100IR (Medium-Weak), Raman (Medium)

Strategic Applications of the Octahydro 2h Pyrido 4,3 B Morpholine Scaffold in Drug Discovery Research

Rational Design of Compound Libraries based on the Scaffold

The rational design of compound libraries is a cornerstone of modern drug discovery, aiming to create collections of molecules with a high probability of interacting with specific biological targets. For the octahydro-2H-pyrido[4,3-b]morpholine scaffold, library design would theoretically leverage the structural and chemical diversity offered by its multiple functionalization points.

Key to this approach is the strategic placement of substituents to explore the chemical space around the core scaffold. The secondary amine within the morpholine (B109124) ring and potential substitution points on the pyridine (B92270) ring are primary handles for introducing diversity. Computational modeling, including techniques like molecular docking and pharmacophore mapping, would be instrumental in guiding the selection of substituents to maximize potential interactions with target proteins. For instance, in the design of inhibitors for specific enzyme families like kinases, the morpholine moiety often serves as a hinge-binder, and library design would focus on optimizing substituents on the pyridine ring to occupy adjacent hydrophobic pockets. e3s-conferences.org

While general principles of library design are well-established, specific examples of rationally designed libraries based on the this compound scaffold are not readily found in the literature.

High-Throughput Synthesis and Screening Applications

High-throughput synthesis (HTS) enables the rapid production of large numbers of compounds for biological evaluation. For the this compound scaffold, the development of robust and efficient synthetic routes amenable to parallel synthesis would be a prerequisite for its use in HTS campaigns.

A plausible synthetic strategy would involve the construction of a key intermediate, the this compound core, which could then be diversified through various chemical reactions. For example, acylation, alkylation, or arylation of the secondary amine in the morpholine ring could be performed in a parallel format to generate a library of amides, tertiary amines, or N-aryl derivatives.

Following synthesis, these compound libraries would be subjected to high-throughput screening (HTS) against a panel of biological targets. HTS assays, which can measure various biological activities such as enzyme inhibition, receptor binding, or cellular responses, would be employed to identify "hits" from the library. However, at present, there are no published reports detailing the high-throughput synthesis and subsequent screening of compound libraries based on the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining its biological activity. The this compound scaffold could, in theory, be utilized as a "hop" from other bicyclic or monocyclic heterocyclic systems. Its rigid, three-dimensional nature could offer advantages in terms of pre-organizing substituents for optimal target interaction, potentially leading to improved potency or selectivity.

While the principles of scaffold hopping and bioisosteric replacement are widely applied, specific examples of their successful application using the this compound scaffold are not documented in the reviewed literature.

Exploration of Novel Target Interactions and Modulatory Mechanisms

The unique three-dimensional arrangement of the this compound scaffold provides an opportunity to explore novel interactions with biological targets that may not be accessible to more planar or flexible molecules. The defined spatial orientation of substituents could lead to the discovery of compounds with novel modulatory mechanisms, such as allosteric inhibition or stabilization of protein-protein interactions.

The identification of such novel interactions would typically involve a combination of screening against diverse target classes and detailed mechanistic studies of any identified hits. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to elucidate the binding mode of compounds and understand the structural basis for their activity. The exploration of the biological activity of related fused systems, such as pyrazolo-pyrido-oxazines as dual Nox4/Nox1 inhibitors, suggests that fused pyrido-oxazine systems can indeed interact with important biological targets. nih.gov

However, there is currently no published research detailing the exploration of novel target interactions or modulatory mechanisms specifically for derivatives of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing octahydro-2H-pyrido[4,3-b]morpholine with stereochemical control?

  • The compound’s stereochemistry (e.g., rac-(4aR,8aS)-4-methyl derivatives) can be controlled via enantioselective catalysis or chiral auxiliary-mediated cyclization. Reductive amination of ketones with morpholine precursors, followed by hydrogenation, is a common approach. Characterization of stereoisomers requires chiral HPLC or X-ray crystallography .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) resolves ring fusion and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV/ELSD detectors quantifies purity. Impurity profiling (e.g., morpholine byproducts) uses pharmacopeial reference standards .

Q. How can computational methods aid in initial structural optimization?

  • Density Functional Theory (DFT) calculations predict bond angles and ring strain, while molecular docking (AutoDock Vina) screens potential receptor targets (e.g., NK1 or opioid receptors) based on morpholine’s electron-rich nitrogen .

Advanced Research Questions

Q. What strategies improve aqueous solubility of this compound derivatives?

  • Substituent engineering (e.g., hydroxyl or sulfonyl groups) enhances hydrophilicity. Alternatively, polymer-based formulations (e.g., cholesteryl-poly(allylamine)) increase solubility by 3–5 orders of magnitude, as demonstrated for similar pyridine cores .

Q. How do polymorphic forms affect physicochemical properties?

  • Polymorphs (e.g., Form I vs. II) are characterized via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Stability studies under accelerated conditions (40°C/75% RH) assess hygroscopicity and dissolution rates, critical for pharmacokinetic consistency .

Q. What in vitro assays are suitable for evaluating anti-proliferative activity?

  • MTT assays on cancer cell lines (HepG2, MCF-7) quantify IC₅₀ values. Dose-response curves (0.1–100 µM) identify structure-activity relationships (SAR), with apoptosis markers (Annexin V/PI) confirming mechanisms .

Q. How to resolve contradictions in receptor binding data between analogs?

  • Radioligand displacement assays (e.g., ³H-Substance P for NK1) validate affinity. Conflicting results may arise from stereochemistry or solvent effects; free-energy perturbation (FEP) simulations clarify thermodynamic contributions to binding .

Q. What methodologies optimize impurity profiling during scale-up synthesis?

  • Process-Related Impurities (PRIs) are tracked via LC-MS/MS with charged aerosol detection. For example, morpholine N-oxide derivatives (common byproducts) are quantified against EP/ICH guidelines using certified reference materials .

Methodological Tables

Parameter Technique Application Example
Stereochemical PurityChiral HPLC (Chiralpak® IA column)Resolving (4aR,8aS) vs. (4aS,8aR) isomers
Solubility EnhancementCo-solvency (PEG-400/water mixtures)Increasing solubility from 1.2 µg/mL to 1.3 mg/mL
Polymorph ScreeningXRPD (Bruker D8 Advance)Identifying Form I (monoclinic) vs. Form II (orthorhombic)
In Vitro PotencyMTT Assay (72-h incubation)IC₅₀ determination in BxPC-3 pancreatic cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.